4-Amino-2-methoxypyrimidine

Overview

Description

2-O-Methylcytosine: is a modified nucleoside derived from cytosine, where a methoxy group replaces the hydrogen atom at the 2’ position of the ribose moiety. This modification is commonly found in RNA molecules and plays a significant role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-O-Methylcytosine can be synthesized through several methods. One common approach involves the methylation of cytosine using methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an anhydrous solvent like dimethyl sulfoxide .

Industrial Production Methods: Industrial production of 2-O-Methylcytosine often involves large-scale methylation reactions using optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-O-Methylcytosine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-O-methyluracil.

Reduction: Reduction reactions can convert it back to cytosine.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon.

Major Products:

Oxidation: 2-O-Methyluracil

Reduction: Cytosine

Substitution: Various substituted cytosine derivatives.

Scientific Research Applications

Pharmaceutical Development

4-Amino-2-methoxypyrimidine serves as a critical intermediate in synthesizing various pharmaceuticals, especially in developing antiviral and anticancer agents. Its structural features allow for modifications that enhance therapeutic efficacy.

Case Studies:

- Anticancer Agents: Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from this pyrimidine have shown significant inhibition of tumor growth in xenograft models, with IC50 values indicating potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

- Antiviral Properties: The compound has been explored for its potential in treating viral infections, particularly through mechanisms that disrupt viral replication processes.

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals such as herbicides and fungicides. These formulations aim to improve crop yield and protect plants from pests.

Research Findings:

- Studies have demonstrated that derivatives of this compound can effectively inhibit the growth of specific plant pathogens, showcasing their potential as environmentally friendly alternatives to conventional pesticides .

Biochemical Research

This compound plays a vital role in biochemical research, particularly concerning nucleic acid metabolism. It aids researchers in understanding genetic processes and identifying potential therapeutic targets for diseases related to nucleic acid dysfunction.

Applications:

- Enzyme Interactions: this compound is used to study enzyme interactions that are crucial for DNA and RNA synthesis, providing insights into genetic regulation mechanisms.

Diagnostic Reagents

Due to its unique chemical properties, this compound is suitable for use in diagnostic tests. It enhances the accuracy of assays that require specific interactions with biological molecules.

Example Applications:

- The compound has been incorporated into diagnostic kits for detecting specific biomarkers associated with diseases, improving sensitivity and specificity .

Material Science

In material science, this compound is being explored for developing novel materials such as polymers and coatings. These materials can offer improved durability and functionality across various applications.

Research Insights:

Mechanism of Action

2-O-Methylcytosine exerts its effects by modifying the structure and function of RNA molecules. The methoxy group at the 2’ position enhances the stability of RNA by protecting it from enzymatic degradation. This modification also influences RNA-protein interactions and can alter the translation efficiency of messenger RNA .

Molecular Targets and Pathways:

RNA Stability: Enhances RNA stability by preventing degradation.

Gene Expression: Modulates gene expression by affecting RNA processing and translation.

Epigenetic Regulation: Involved in epigenetic mechanisms that regulate gene activity.

Comparison with Similar Compounds

5-Methylcytosine: Another modified nucleoside with a methyl group at the 5’ position of cytosine.

2-O-Methyladenosine: A similar modification where the methoxy group is attached to adenosine.

2-O-Methylguanosine: A guanosine derivative with a methoxy group at the 2’ position.

Uniqueness: 2-O-Methylcytosine is unique due to its specific modification at the 2’ position, which significantly impacts RNA stability and function. Unlike 5-Methylcytosine, which primarily affects DNA, 2-O-Methylcytosine is predominantly found in RNA and plays a crucial role in post-transcriptional regulation .

Biological Activity

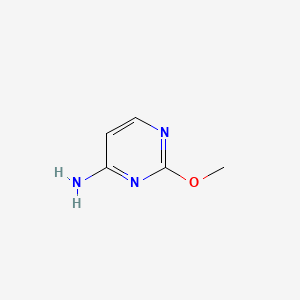

4-Amino-2-methoxypyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of an amino group and a methoxy group, has been studied for its potential therapeutic applications, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 150.14 g/mol. The structure contributes to its reactivity and biological activity:

- Functional Groups : The amino group (-NH2) and methoxy group (-OCH3) enhance its interaction with biological targets.

- Pyrimidine Ring : The aromatic nature of the pyrimidine ring facilitates binding to various receptors.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Adenosine Receptor Antagonism : The compound acts as an antagonist for adenosine receptors, which are implicated in numerous physiological processes. This antagonism can potentially lead to therapeutic effects in conditions like cancer and inflammation.

- Inhibition of Kinases : Studies have shown that derivatives of this compound can inhibit key kinases involved in cell proliferation and survival, including B-Raf and Aurora kinases. These kinases are critical targets in cancer therapy due to their roles in tumor growth .

Synthesis Methods

Several synthetic routes have been developed to produce this compound efficiently:

- Conventional Synthesis : Utilizing starting materials such as 2-chloro-4-methoxypyrimidine, followed by amination reactions.

- High-Yield Methods : Many reactions yield over 90%, making them practical for laboratory synthesis.

Table 1: Biological Activities of this compound

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that this compound derivatives exhibit significant cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231). The IC50 values for these compounds ranged from low micromolar concentrations, indicating potent anti-tumor activity .

- Kinase Inhibition : A novel class of thienopyrimidine derivatives based on the structure of this compound has shown promising results as B-Raf inhibitors with IC50 values in the nanomolar range. This suggests that modifications to the core structure can enhance biological activity significantly .

- Inflammatory Response Modulation : Research indicates that analogs of this compound can reduce prostaglandin E2 (PGE2) levels, which are often elevated in inflammatory conditions. Compounds exhibiting high efficacy in PGE2 reduction may serve as leads for developing anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-2-methoxypyrimidine, and how can purity be ensured?

- Methodology :

- Step 1 : React 4,6-dichloropyrimidine derivatives with methoxide ions under controlled alkaline conditions to introduce the methoxy group at the 2-position .

- Step 2 : Substitute the remaining chlorine atom at the 4-position using ammonia or amines under reflux in polar solvents (e.g., ethanol, dioxane) .

- Purification : Use vacuum sublimation (115–125°C, 0.5 mm Hg) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How can spectroscopic techniques validate the structure of this compound?

- Key Techniques :

- FT-IR : Look for NH₂ stretching at ~3260 cm⁻¹, C-O (methoxy) at ~1250 cm⁻¹, and pyrimidine ring vibrations at 1600–1500 cm⁻¹ .

- ¹H/¹³C NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; aromatic protons resonate at δ 7.5–8.5 ppm. Carbon signals for C2 (methoxy) and C4 (amino) are critical for structural confirmation .

- UV-Vis : Characteristic absorption maxima at 234–280 nm (ε ~5,000–6,700 M⁻¹cm⁻¹) indicate π→π* transitions in the pyrimidine ring .

Q. What crystallization strategies are effective for this compound derivatives?

- Approach :

- Use slow evaporation from THF/water or ethanol/chloroform mixtures to obtain single crystals .

- For co-crystals, exploit hydrogen-bonding motifs (e.g., carboxylic acid-aminopyrimidine synthons) with partners like indole acetic acid .

- Validate crystal packing via SHELXL refinement (R-factor < 0.05) and analyze hydrogen-bond networks (e.g., N–H⋯O/N interactions) using Mercury software .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic and crystallographic data?

- Strategy :

- Perform DFT calculations (B3LYP/6-31G* basis set) to predict NMR/IR spectra and compare with experimental data .

- Use Cambridge Structural Database (CSD) entries (e.g., 123 acid-aminopyrimidine structures) to benchmark hydrogen-bond geometries and identify outliers .

- Address discrepancies (e.g., non-planar pyrimidine rings) by analyzing torsional angles and conjugation effects via Natural Bond Orbital (NBO) analysis .

Q. What mechanistic insights explain variations in synthetic yields of this compound derivatives?

- Analysis :

- Investigate solvent effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may increase side reactions .

- Monitor reaction intermediates via LC-MS to identify bottlenecks (e.g., incomplete methoxylation or amination) .

- Optimize temperature: Excessive heat (>100°C) can degrade the methoxy group, reducing yields by 15–20% .

Q. How do electronic substituent effects influence the reactivity of this compound in drug design?

- Case Study :

- Replace the methoxy group with methylthio or benzyl groups to modulate electron density. Methylthio increases electrophilicity at C5, enhancing cross-coupling reactivity .

- Use Hammett σ constants to predict substituent effects: Methoxy (σₚ = -0.27) deactivates the ring, while amino (σₚ = -0.66) enhances nucleophilic attack at adjacent positions .

- Validate via kinetic studies (e.g., Suzuki-Miyaura coupling rates) and correlate with DFT-calculated Fukui indices .

Q. What strategies mitigate challenges in resolving twinned crystals of this compound complexes?

- Crystallographic Solutions :

- Apply twin refinement in SHELXL using TWIN/BASF commands to model non-merohedral twinning (e.g., twin component ratio 0.508:0.492) .

- Use PLATON to identify twin laws (e.g., twofold rotation about [100]) and refine against high-resolution data (d-spacing < 0.8 Å) .

- Compare alternative space groups (e.g., P2₁/n vs. P1) to minimize R₁ discrepancies .

Q. Methodological Notes

Properties

IUPAC Name |

2-methoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYLZDVDOQLEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186543 | |

| Record name | 4-Amino-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-O-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3289-47-2 | |

| Record name | 2-O-Methylcytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3289-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-methoxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003289472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-O-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.